molecular formula C17H15N3O3S B14942293 4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14942293
M. Wt: 341.4 g/mol
InChI Key: WXMGIEHBWJKEMU-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step often involves the use of benzodioxole derivatives and coupling reactions.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methoxybenzyl group.

    5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzodioxole moiety.

    4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole: Lacks the thiol group.

Uniqueness

The presence of both the benzodioxole and methoxybenzyl groups, along with the triazole and thiol functionalities, makes 4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol unique. This combination of functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N3O3S/c1-21-13-5-2-11(3-6-13)8-16-18-19-17(24)20(16)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,19,24)

InChI Key

WXMGIEHBWJKEMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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